molecular formula C24H21N3O6 B11442597 ethyl 2-({[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 2-({[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11442597
M. Wt: 447.4 g/mol
InChI Key: GUGGKGJQDMHGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a quinazolinone core, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.

    Furan Derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.

Uniqueness

ETHYL 2-(2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDO)BENZOATE is unique due to its combination of a quinazolinone core, a furan ring, and an ethyl ester group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O6/c1-2-32-23(30)17-9-3-5-11-19(17)25-21(28)15-26-20-12-6-4-10-18(20)22(29)27(24(26)31)14-16-8-7-13-33-16/h3-13H,2,14-15H2,1H3,(H,25,28)

InChI Key

GUGGKGJQDMHGHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.